molecular formula C12H13BBrF3O2 B6321116 2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096995-40-1

2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B6321116
CAS No.: 2096995-40-1
M. Wt: 336.94 g/mol
InChI Key: CEEZJJGRCPJNTM-UHFFFAOYSA-N
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Description

2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane: is an organoboron compound that features a brominated phenyl ring substituted with a trifluoromethyl group and a dioxaborinane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the application .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds.

Industry:

Mechanism of Action

The mechanism by which 2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects in chemical reactions involves the following steps:

Comparison with Similar Compounds

Uniqueness: 2-[4-Bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which provides distinct reactivity and stability compared to other trifluoromethylated compounds. This makes it particularly valuable in Suzuki–Miyaura coupling reactions .

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BBrF3O2/c1-11(2)6-18-13(19-7-11)8-3-4-10(14)9(5-8)12(15,16)17/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEZJJGRCPJNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BBrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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